

Application of Ethylene Thiourea as a Rubber Accelerator for Neoprene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylene thiourea*

Cat. No.: B079606

[Get Quote](#)

Introduction

Ethylene thiourea (ETU), also known as 2-mercaptopimidazoline, has historically been a highly effective and widely used primary accelerator for the vulcanization of non-sulfur modified neoprene (polychloroprene) rubber.^[1] Its primary function is to increase the rate and efficiency of the cross-linking process, which transforms the raw polymer into a durable, elastic material with enhanced physical properties and heat resistance.^{[2][3]} ETU is typically used in conjunction with metal oxides, such as zinc oxide (ZnO) and magnesium oxide (MgO), to achieve optimal vulcanizate properties.^{[4][5]} While historically favored for its excellent performance, significant health and safety concerns have been raised regarding ETU, as it is classified as a reproductive toxin and a suspected carcinogen.^{[4][6][7]} This has led to regulatory scrutiny and a push towards the development of safer alternatives.^{[4][5][6]}

Mechanism of Action

The vulcanization of neoprene with ETU and metal oxides is a complex process. While the precise mechanism has been a subject of investigation, it is understood to involve the activation of the polymer chain by zinc oxide, followed by the formation of cross-links by ETU.^{[5][8]} The process is synergistic, with the combination of ETU and ZnO yielding a more effective cure than either component alone.^[8] The reaction involves the chlorine atoms in the neoprene backbone, which are reactive sites for cross-linking.^[3] The thiourea groups of ETU interact with these sites, leading to the formation of strong, heat-resistant cross-links that contribute to the desirable properties of the cured rubber.^[3]

Application Notes

When using **ethylene thiourea** as a rubber accelerator for neoprene, the following should be considered:

- Dosage: The typical dosage of ETU ranges from 0.5 to 2.0 parts per hundred of rubber (phr). [9] The exact amount will depend on the specific grade of neoprene, the other compounding ingredients, and the desired cure characteristics and final properties.
- Activation: ETU requires activation by metal oxides to be effective. A combination of zinc oxide (typically 5 phr) and magnesium oxide (typically 4 phr) is commonly used.
- Scorch Safety: While providing a fast cure rate, ETU can reduce the scorch time, which is the time before vulcanization begins at a given temperature. This requires careful control of processing temperatures to prevent premature curing.
- Dispersion: For optimal performance and to minimize handling risks, it is recommended to use ETU in a predispersed form, where the active ingredient is mixed with a polymer binder. [3][10]
- Health and Safety: Due to the toxicological profile of ETU, strict adherence to safety protocols is mandatory.[11] This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection to avoid skin contact and inhalation.[11] Work should be conducted in a well-ventilated area, preferably within a certified ducted fume hood.[11]

Quantitative Data Summary

The following tables summarize the typical effects of **ethylene thiourea** on the cure characteristics and physical properties of neoprene compounds. The data is compiled from various sources and represents typical values.

Table 1: Effect of ETU on Cure Characteristics of Neoprene

Cure Parameter	Value	Unit
ML (Minimum Torque)	1.5 - 2.5	dNm
MH (Maximum Torque)	15 - 20	dNm
ts2 (Scorch Time)	2.0 - 4.0	minutes
t90 (Optimum Cure Time)	8 - 15	minutes
Cure Rate Index (CRI)	10 - 20	min ⁻¹

Note: Values are typical and can vary based on the specific formulation and test conditions.

Table 2: Physical Properties of ETU-Cured Neoprene Vulcanizates

Physical Property	Value	Unit
Tensile Strength	20 - 28	MPa
Elongation at Break	300 - 500	%
Hardness	60 - 80	Shore A
Compression Set (22h @ 100°C)	15 - 25	%
Tear Strength	30 - 40	N/mm

Note: These properties are dependent on the complete compound formulation, including the type and loading of fillers, plasticizers, and other additives.

Experimental Protocols

1. Compounding of Neoprene with ETU

This protocol describes the preparation of a neoprene compound using a two-roll mill.

Materials and Equipment:

- Neoprene (non-sulfur modified grade)

- **Ethylene Thiourea (ETU)**
- Zinc Oxide (ZnO)
- Magnesium Oxide (MgO)
- Stearic Acid
- Carbon Black (or other filler)
- Plasticizer (e.g., DOP)
- Two-roll mill with cooling water circulation
- Analytical balance
- Spatulas and cutting tools

Procedure:

- Set the nip of the two-roll mill to a desired opening (e.g., 1.5 mm) and ensure the cooling water is circulating.
- Pass the neoprene through the mill several times to form a continuous band. This process is known as "mastication" and helps to soften the rubber.
- Add the stearic acid to the rubber on the mill and allow it to mix thoroughly.
- Sequentially add the zinc oxide and magnesium oxide, ensuring each is well dispersed before adding the next ingredient.
- Gradually add the carbon black or other fillers in small portions to ensure uniform dispersion.
- Add the plasticizer slowly to the compound.
- Finally, add the **ethylene thiourea** to the compound. It is crucial to add the accelerator last to minimize the risk of scorching.

- Continue to mix the compound by cutting and passing it through the mill until all ingredients are homogeneously dispersed.
- Sheet out the final compound to a thickness of approximately 2 mm and allow it to cool.

2. Evaluation of Cure Characteristics using a Rheometer

This protocol outlines the use of a Moving Die Rheometer (MDR) to determine the vulcanization characteristics of the compounded neoprene.

Equipment:

- Moving Die Rheometer (MDR)
- Compounded neoprene sample

Procedure:

- Set the MDR to the desired test temperature (e.g., 160°C).
- Cut a sample of the uncured neoprene compound of the appropriate size and weight for the rheometer.
- Place the sample in the rheometer die cavity and start the test.
- The rheometer will oscillate one of the dies and measure the torque required. As vulcanization proceeds, the torque will increase.
- The test is typically run until the torque reaches a maximum and plateaus.
- From the resulting rheometer curve, determine the following parameters: ML (minimum torque), MH (maximum torque), ts2 (scorch time), and t90 (optimum cure time).

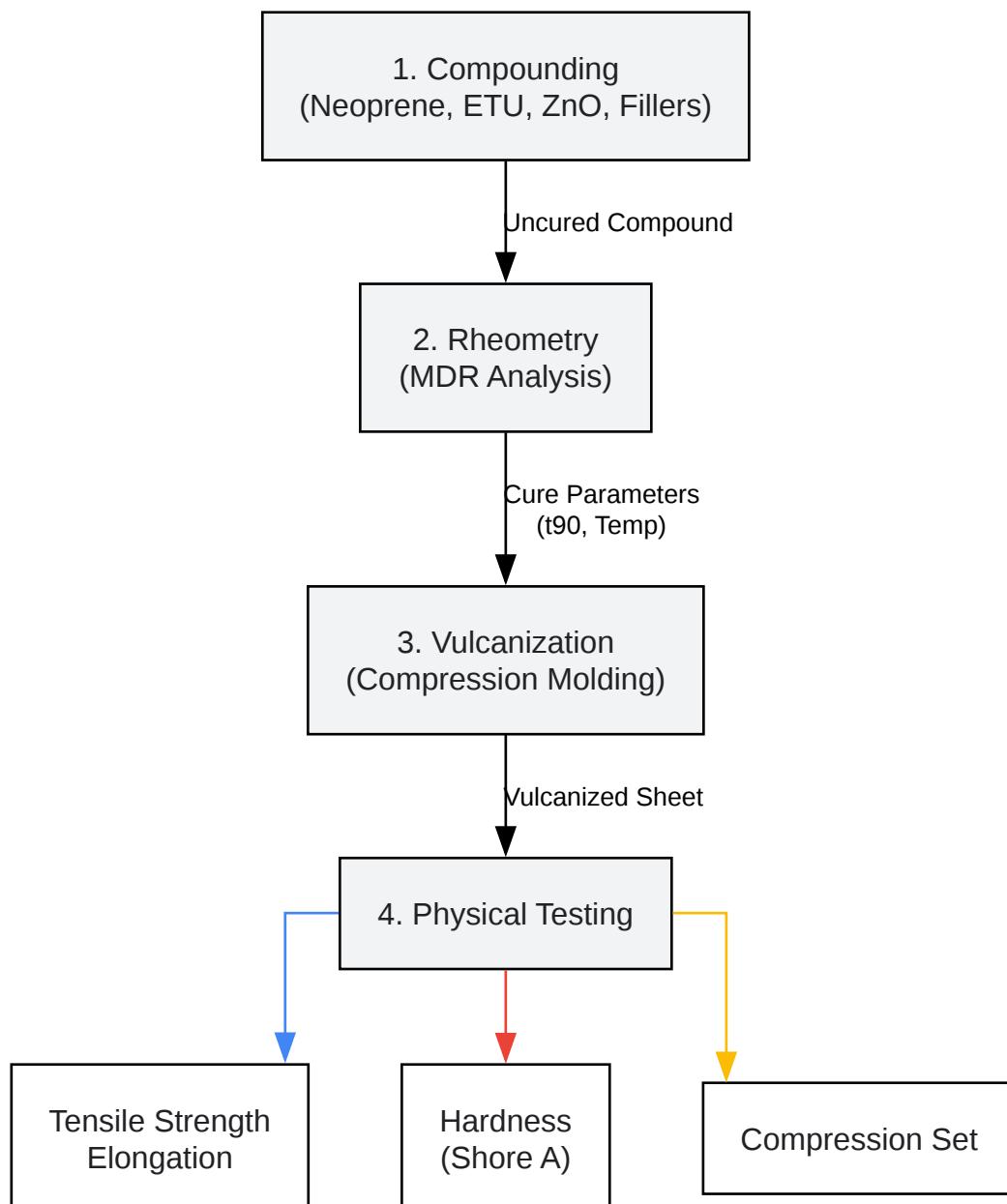
3. Preparation and Testing of Vulcanized Rubber Sheets

This protocol describes the curing of the neoprene compound and the subsequent testing of its physical properties.

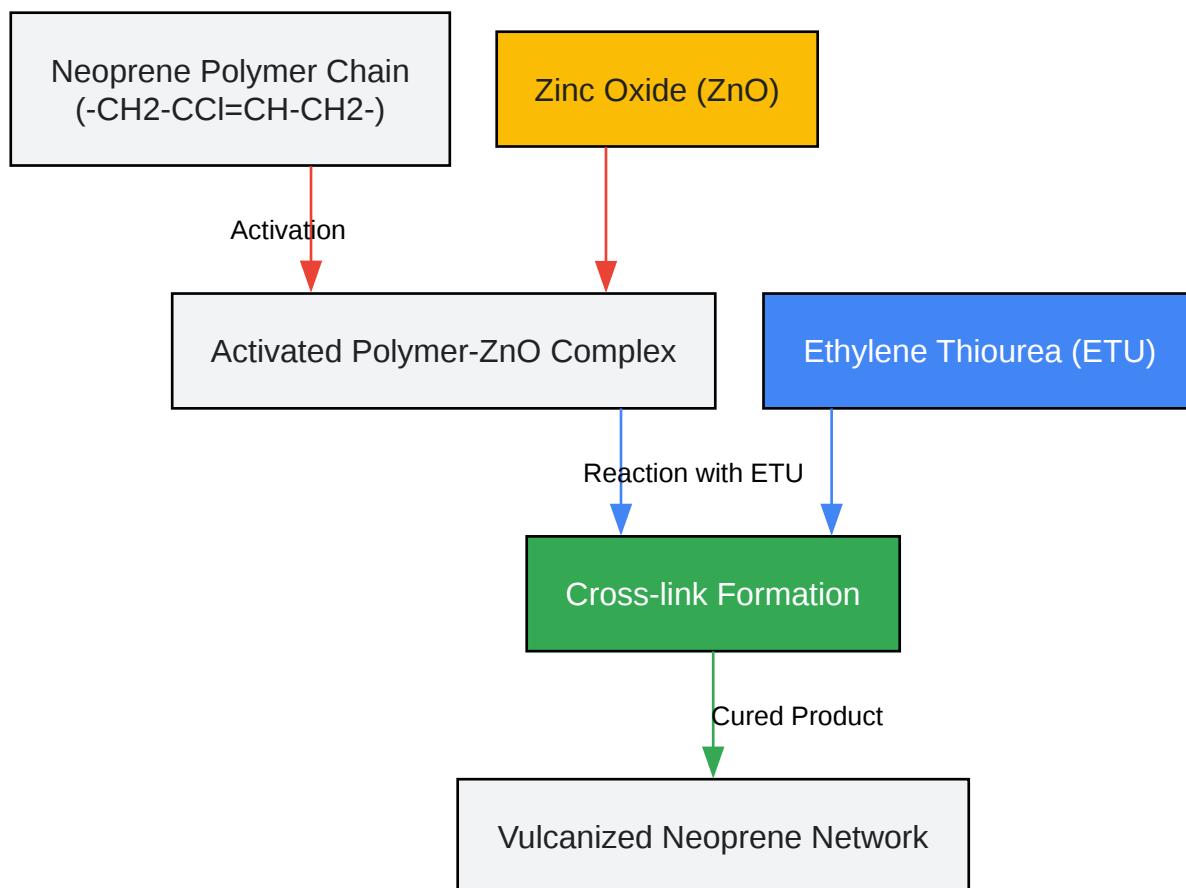
Equipment:

- Compression molding press with heating platens
- Mold for tensile test sheets (e.g., 150 x 150 x 2 mm)
- Tensile testing machine with a suitable load cell
- Dumbbell-shaped die cutter
- Hardness tester (Shore A)
- Compression set testing device

Procedure: A. Vulcanization:


- Preheat the compression molding press to the vulcanization temperature determined from the rheometer test (e.g., 160°C).
- Place a piece of the uncured compound into the preheated mold.
- Close the press and apply a specific pressure.
- Cure the sample for the optimum cure time (t90) determined from the rheometer test.
- After the curing time, open the press and carefully remove the vulcanized rubber sheet from the mold.
- Allow the sheet to cool to room temperature.

B. Physical Property Testing:


- **Tensile Properties:**
 - Use the dumbbell-shaped die to cut test specimens from the vulcanized sheet.
 - Measure the thickness of the narrow section of each specimen.
 - Mount the specimen in the grips of the tensile testing machine.

- Start the test and pull the specimen at a constant speed until it breaks.
- Record the tensile strength (force at break divided by the initial cross-sectional area) and the elongation at break.
- Hardness:
 - Use a Shore A durometer to measure the hardness of the vulcanized sheet.
 - Press the durometer firmly onto the surface of the rubber and record the reading.
- Compression Set:
 - Cut cylindrical test pieces from the vulcanized sheet.
 - Measure the initial height of the test pieces.
 - Place the test pieces in the compression set device and compress them to a specified percentage of their original height.
 - Place the device in an oven at a specified temperature (e.g., 100°C) for a set time (e.g., 22 hours).
 - Remove the device from the oven, release the specimens, and allow them to cool for 30 minutes.
 - Measure the final height of the specimens.
 - Calculate the compression set as the percentage of the original deflection that is not recovered.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating ETU in neoprene.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of ETU-accelerated neoprene vulcanization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US4017439A - Vulcanization of neoprene - Google Patents [patents.google.com]
- 2. nbino.com [nbino.com]
- 3. m.youtube.com [m.youtube.com]
- 4. robinsonbrothers.uk [robinsonbrothers.uk]

- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. clwydcompounders.com [clwydcompounders.com]
- 7. Ethylene thiourea - Wikipedia [en.wikipedia.org]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
- 9. akrochem.com [akrochem.com]
- 10. chemwinfo.com [chemwinfo.com]
- 11. research.uga.edu [research.uga.edu]
- To cite this document: BenchChem. [Application of Ethylene Thiourea as a Rubber Accelerator for Neoprene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079606#using-ethylene-thiourea-as-a-rubber-accelerator-for-neoprene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com